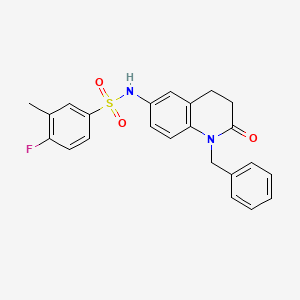

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Description

This compound is known for its unique chemical structure, which includes a quinoline core, a benzyl group, and a sulfonamide moiety

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-13-20(9-10-21(16)24)30(28,29)25-19-8-11-22-18(14-19)7-12-23(27)26(22)15-17-5-3-2-4-6-17/h2-6,8-11,13-14,25H,7,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJBSJJRSMBSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinolinone Core

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is synthesized via the Pfitzinger reaction , a classical method for constructing quinoline derivatives. This involves condensation of isatin derivatives with ketones under basic conditions. For the target compound, 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline is prepared by reacting isatin with nitroacetone in the presence of potassium hydroxide. Cyclization occurs at 80–100°C, yielding the quinolinone core with a nitro group at the 6-position.

Benzylation at the 1-Position

The 1-benzyl group is introduced via N-alkylation using benzyl bromide. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate as a base, achieving 70–85% yield after 12 hours at 60°C. The nitro group remains intact during this step, ensuring subsequent reduction to an amine.

Reduction of the Nitro Group to Amine

Catalytic hydrogenation using 10% Pd/C under 50 psi H₂ in ethanol reduces the 6-nitro group to a primary amine. Alternatively, stoichiometric reduction with iron powder in hydrochloric acid (Fe/HCl) achieves comparable yields (80–90%). The resulting 6-amino-1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline is purified via recrystallization from ethanol/water mixtures.

Sulfonamide Coupling Reaction

The final step involves reacting the 6-amino intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) under reflux. Triethylamine (2.5 equiv) neutralizes HCl byproducts, and the reaction proceeds for 6–8 hours to achieve 65–75% yield. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion, while silica gel chromatography isolates the product with >95% purity.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

- Pfitzinger Reaction : Elevated temperatures (80–100°C) enhance cyclization efficiency but may degrade nitro groups. Polar aprotic solvents like DMF stabilize intermediates.

- Sulfonamide Coupling : Refluxing DCM (40°C) balances reactivity and side-product minimization. Substituting DCM with tetrahydrofuran (THF) reduces yields by 15–20% due to poorer sulfonyl chloride solubility.

Stoichiometric Considerations

Purification Strategies

- Recrystallization : Ethanol/water (3:1) effectively removes unreacted starting materials after benzylation.

- Chromatography : Flash chromatography (hexane/ethyl acetate, 4:1 to 1:1 gradient) resolves sulfonamide products from residual amines.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) reveals >98% purity with a retention time of 12.7 minutes.

Industrial-Scale Production Considerations

Cost-Effective Modifications

- Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reused, reducing costs by 20%.

- Solvent Recovery : Distillation reclaims 90% of DCM and ethanol, aligning with green chemistry principles.

Comparative Analysis of Alternative Synthetic Pathways

Electrochemical Hydrocyanomethylation

A novel method from Green Chemistry employs acetonitrile as a hydrogen donor for tetrahydroquinoline synthesis. While efficient for unsubstituted cores, this approach struggles with nitro- or amino-group compatibility, limiting its utility for the target compound.

Microwave-Assisted Cyclization

Microwave irradiation (250°C, 15 minutes) accelerates Meldrum’s acid cyclization, but side reactions with nitro groups necessitate post-synthetic modifications, reducing overall yield.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the quinoline core.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide exhibits notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. For example, it may interfere with kinases by competing with adenosine triphosphate (ATP), disrupting critical cellular signaling pathways. This mechanism is relevant for developing anticancer agents and treatments for metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics or treatments for resistant strains .

- Anticancer Potential : The compound's ability to modulate cellular pathways positions it as a candidate for anticancer therapy. Research into its effects on tumor cell lines has indicated potential cytotoxicity, warranting further investigation into its mechanisms and efficacy .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. This flexibility in synthesis enables researchers to create analogs with enhanced or targeted properties suitable for specific therapeutic applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of α-glucosidase and acetylcholinesterase by related sulfonamides, suggesting potential for diabetes and Alzheimer's treatment. |

| Study 2 | Antimicrobial Activity | Showed significant antimicrobial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa among synthesized derivatives. |

| Study 3 | Anticancer Evaluation | Reported cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core and sulfonamide moiety allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide: This compound has a similar quinoline core but different substituents on the benzene ring.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide: This compound features an ethoxy group instead of a fluoro and methyl group.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound has a different aromatic ring structure attached to the quinoline core.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structural configuration that includes:

- Tetrahydroquinoline core : This bicyclic structure is known for its diverse biological activities.

- Benzyl group : Enhances lipophilicity and biological interactions.

- Sulfonamide moiety : Known for its role in various biological processes, including enzyme inhibition.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases by competing with adenosine triphosphate (ATP) for binding at the active site. This inhibition disrupts critical cellular signaling pathways, which can lead to various therapeutic effects, including anticancer properties and modulation of metabolic pathways .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines. |

| Antimicrobial | Exhibits activity against specific bacterial strains, potentially through enzyme inhibition. |

| Metabolic Modulation | Alters metabolic pathways that may contribute to disease states. |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Line Studies : Research indicated that the compound effectively reduced viability in human tumor cells such as HepG2 and MCF7 by inducing apoptosis through caspase activation.

- Mechanistic Insights : The compound's ability to inhibit kinases involved in cell cycle regulation was confirmed through Western blot analysis showing decreased phosphorylation of key proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Disc diffusion assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 15.62 µg/mL .

- Mechanism of Action : The antimicrobial activity is hypothesized to be due to the inhibition of bacterial enzymes critical for cell wall synthesis .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes allowing for precise control over the chemical structure:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology : Use a multi-step approach involving:

Triazine coupling : Adapt procedures similar to , where 1,3,5-triazine intermediates are functionalized via nucleophilic aromatic substitution. Replace 4-methoxyphenol with 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine for targeted substitution .

Sulfonamide formation : React the amine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or EtN).

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Combine:

- NMR spectroscopy : Confirm regiochemistry via H/C NMR (e.g., benzyl protons at δ 4.5–5.0 ppm; sulfonamide NH at δ 10–11 ppm).

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] expected at m/z ~465.1).

- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., tetrahydroquinoline ring conformation) .

Q. What are the key physicochemical properties to prioritize for this sulfonamide derivative?

- Parameters to measure :

| Property | Method | Relevance |

|---|---|---|

| LogP | Shake-flask/HPLC retention time | Predict membrane permeability for biological assays |

| Aqueous solubility | UV/Vis spectrophotometry | Assess suitability for in vitro assays (target: >50 µM) |

| Thermal stability | TGA/DSC | Determine storage conditions (decomposition temperature >150°C preferred) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for similar sulfonamide derivatives?

- Methodology :

- Assay standardization : Use a panel of cell lines (e.g., HEK293, HeLa) with consistent passage numbers and viability controls (MTT/WST-1).

- Counter-screen for off-target effects : Compare activity against structurally related compounds (e.g., ’s quinoline-sulfonamide derivatives) to identify scaffold-specific vs. target-specific effects.

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.01) across replicates .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

- Approaches :

Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., tetrahydroquinoline oxidation). Introduce electron-withdrawing groups (e.g., additional fluorine) to block CYP450-mediated degradation.

Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. Aim for <95% binding to ensure sufficient free concentration.

In vivo PK studies : Administer IV/PO doses in rodent models and calculate AUC, C, and t. Adjust substituents (e.g., benzyl vs. cyclopropyl groups) to enhance bioavailability .

Q. How can computational modeling guide SAR studies for this compound?

- Workflow :

Docking simulations : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases, carbonic anhydrases). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to catalytic residues.

QSAR modeling : Train models with descriptors like polar surface area, H-bond donors/acceptors, and molar refractivity. Validate with leave-one-out cross-validation (R > 0.7).

ADMET prediction : Utilize SwissADME or ADMETLab to flag liabilities (e.g., hERG inhibition, Ames test positivity) .

Contradiction Analysis & Validation

Q. How should researchers address discrepancies in synthetic yields across different batches?

- Troubleshooting :

- Stepwise monitoring : Use TLC or inline IR spectroscopy to identify incomplete reactions (e.g., unreacted amine intermediates).

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki couplings if aryl halides are involved.

- Moisture control : Ensure anhydrous conditions for sulfonamide formation (e.g., molecular sieves in reaction mixture) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.